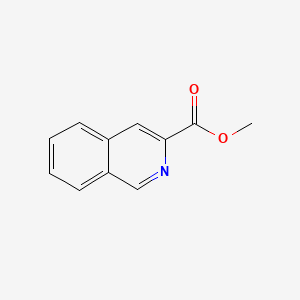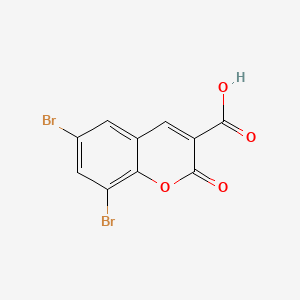![molecular formula C11H12N2O2S B1299080 3-アミノ-4,5,6-トリメチルチエノ[2,3-b]ピリジン-2-カルボン酸 CAS No. 329712-85-8](/img/structure/B1299080.png)
3-アミノ-4,5,6-トリメチルチエノ[2,3-b]ピリジン-2-カルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound with the molecular formula C11H12N2O2S. This compound features a thieno[2,3-b]pyridine core, which is a fused ring system combining a thiophene ring and a pyridine ring. The presence of amino and carboxylic acid functional groups makes it a versatile molecule in various chemical reactions and applications.
科学的研究の応用
3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of new materials and as a precursor in various chemical processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylic acid typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and functionalization processes. The scalability of these methods is crucial for producing the compound in large quantities for various applications.
化学反応の分析
Types of Reactions: 3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Halogenating agents, such as thionyl chloride (SOCl2), and nucleophiles, like amines and alcohols, are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
作用機序
The mechanism of action of 3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The thieno[2,3-b]pyridine core can interact with enzyme active sites, potentially inhibiting or modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects.
類似化合物との比較
- 3-Aminothieno[2,3-b]pyridine-2-carboxylic acid amide
- 4,5,6-Trimethylthieno[2,3-b]pyridine derivatives
Comparison: Compared to similar compounds, 3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylic acid is unique due to its specific substitution pattern and functional groups. The presence of three methyl groups on the thieno[2,3-b]pyridine core enhances its lipophilicity and may influence its biological activity. Additionally, the amino and carboxylic acid groups provide versatile sites for further chemical modifications, making it a valuable compound for various applications.
特性
IUPAC Name |
3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-4-5(2)7-8(12)9(11(14)15)16-10(7)13-6(4)3/h12H2,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JANYWQKFHAKRMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N=C1C)SC(=C2N)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1298999.png)
![2-[(4-Methylphenyl)thio]nicotinic acid](/img/structure/B1299002.png)





![4-Ethyl-5-(5-phenyl-tetrazol-2-ylmethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1299020.png)


![Piperazine, 1-[(4-aminophenyl)sulfonyl]-4-phenyl-](/img/structure/B1299023.png)


![3-Methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B1299033.png)
